![molecular formula C14H12ClN B186974 9-(2-Chloroethyl)carbazole CAS No. 1140-35-8](/img/structure/B186974.png)
9-(2-Chloroethyl)carbazole
Overview
Description
9-(2-Chloroethyl)carbazole is a chemical compound with the linear formula C14H12ClN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 9-(2-Chloroethyl)carbazole involves the N-alkylation of carbazole by 1,2-dichloroethane using tetrabutylammonium bromide as the PTC catalyst . Carbazole derivatives can be synthesized from substituted biaryl azides at 60°C using Rh2(OCOC3F7)4 or Rh2(OCOC7H15)4 as catalysts .Molecular Structure Analysis
The molecular structure of 9-(2-Chloroethyl)carbazole is described in terms of its degree of substitution, UV-VIS spectra, IR, and changes in molecular mass .Chemical Reactions Analysis
The etherification of starch in the Williamson reaction with 9-(2-chloroethyl)carbazole has been described . The oxidation of this molecule occurs in a similar manner to carbazole but is accompanied by further chemical reactions .Physical And Chemical Properties Analysis
9-(2-Chloroethyl)carbazole has a density of 1.2±0.1 g/cm3, a boiling point of 389.1±34.0 °C at 760 mmHg, a vapour pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 63.8±3.0 kJ/mol .Scientific Research Applications
Synthesis of Linear Oligoetherols and Polyurethanes
9-(2-Chloroethyl)carbazole, when reacted with diethanolamine, leads to the formation of bifunctional oligoetherols with a carbazole ring. These oligoetherols have been studied for their application in the synthesis of linear polyurethanes, revealing insights into their structure, physical properties, and potential uses in polymer science (Lubczak, 2010).
Antiviral Properties
Research on chloro-1,4-dimethyl-9H-carbazoles, a related class of compounds, has demonstrated potential anti-HIV activity. This suggests that derivatives of 9-(2-Chloroethyl)carbazole could be explored for their antiviral properties (Saturnino et al., 2018).
Photoconductive Polymer Synthesis
The compound 9-[(E)-1,2-dichlorovinyl]carbazole, a derivative of 9-(2-Chloroethyl)carbazole, is a starting material for the synthesis of 9-ethynyl-carbazole, which is a monomer in the preparation of photoconductive polymers. This application is significant in the field of materials science and optoelectronics (Pielichowski & Czub, 1995).
Medicinal Chemistry Applications
The carbazole scaffold, including 9H-carbazole derivatives, has been widely studied for its diverse biological activities, which include antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. This makes 9-(2-Chloroethyl)carbazole and its derivatives interesting candidates for the development of new medicinal agents (Tsutsumi, Gündisch, & Sun, 2016).
Antimicrobial Activity
Derivatives of 9H-carbazole have been synthesized and tested for their antimicrobial properties. This research underscores the potential of 9-(2-Chloroethyl)carbazole derivatives as antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Bacterial Biotransformation
Studies have shown that certain bacteria can transform 9H-carbazole derivatives, including those related to 9-(2-Chloroethyl)carbazole, showcasing the potential for biological processing and transformation of these compounds (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Optoelectronic Applications
Carbazole derivatives are integral in the development of materials for optoelectronics, including organic light-emitting diodes (OLEDs). The modification and functionalization of carbazole compounds like 9-(2-Chloroethyl)carbazole can lead to advanced materials with specific electronic and optical properties (Grigalevicius, 2006).
Charge Transport in Liquid Carbazole
The study of charge transport properties in liquid carbazole derivatives, such as 9-(2-ethylhexyl)carbazole, highlights the potential of these compounds in applications like electroluminescence and other optoelectronic devices (Ribierre, Aoyama, Muto, Imase, & Wada, 2008).
Safety And Hazards
properties
IUPAC Name |
9-(2-chloroethyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSBRGRSQUGIKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074459 | |
Record name | 9-(2-Chloroethyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Chloroethyl)carbazole | |
CAS RN |
1140-35-8 | |
Record name | 9-(2-Chloroethyl)-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1140-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbazole, 9-(2-chloroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC39039 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Chloroethyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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